6-Bromo-5-chloropyridin-2-amine 6-Bromo-5-chloropyridin-2-amine
Brand Name: Vulcanchem
CAS No.: 1004294-58-9
VCID: VC2938357
InChI: InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
SMILES: C1=CC(=NC(=C1Cl)Br)N
Molecular Formula: C5H4BrClN2
Molecular Weight: 207.45 g/mol

6-Bromo-5-chloropyridin-2-amine

CAS No.: 1004294-58-9

Cat. No.: VC2938357

Molecular Formula: C5H4BrClN2

Molecular Weight: 207.45 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-5-chloropyridin-2-amine - 1004294-58-9

Specification

CAS No. 1004294-58-9
Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
IUPAC Name 6-bromo-5-chloropyridin-2-amine
Standard InChI InChI=1S/C5H4BrClN2/c6-5-3(7)1-2-4(8)9-5/h1-2H,(H2,8,9)
Standard InChI Key YRNODZRPIGNGMY-UHFFFAOYSA-N
SMILES C1=CC(=NC(=C1Cl)Br)N
Canonical SMILES C1=CC(=NC(=C1Cl)Br)N

Introduction

Chemical Identity and Structural Characteristics

6-Bromo-5-chloropyridin-2-amine is a halogenated heterocyclic compound featuring a pyridine ring with specific substitution patterns. The compound contains a bromine atom at position 6, a chlorine atom at position 5, and an amino group at position 2 of the pyridine ring, creating a unique chemical reactivity profile.

PropertyInformation
CAS Number1004294-58-9
Molecular FormulaC₅H₄BrClN₂
Common Name6-Bromo-5-chloropyridin-2-amine
IUPAC Name6-bromo-5-chloropyridin-2-amine
Synonyms6-Bromo-5-chloro-2-pyridinamine; 2-Amino-6-bromo-5-chloropyridine; 2-Amino-5-chloro-6-bromopyridine

This compound belongs to a class of dihalogenated aminopyridines, which are characterized by the presence of multiple halogen atoms on a pyridine ring with an amino substituent. The configuration of these functional groups gives the molecule distinct chemical behavior and makes it valuable for various synthetic applications.

Physical and Chemical Properties

The physical and chemical properties of 6-Bromo-5-chloropyridin-2-amine are important for understanding its behavior in chemical reactions and its handling requirements in laboratory and industrial settings.

PropertyValue
Molecular Weight207.456 g/mol
Density1.834 g/cm³
Boiling Point304.2±37.0 °C (Predicted)
pKa1.26±0.10 (Predicted)
LogP2.00980
PSA39.64000
Exact Mass205.92500
Storage Condition2-8°C or in dark place, inert atmosphere, room temperature

The presence of both amine and halogen groups in 6-Bromo-5-chloropyridin-2-amine enhances its versatility in chemical transformations. The amine group serves as a nucleophilic center, while the halogen substituents (bromine and chlorine) act as potential leaving groups, allowing for diverse chemical modifications . This combination of functional groups makes the compound particularly useful in cross-coupling reactions and as a building block in the synthesis of complex heterocyclic compounds.

Synthesis and Production Methods

The synthesis of 6-Bromo-5-chloropyridin-2-amine typically involves halogenation reactions of pyridine derivatives. Multiple routes can be employed to produce this compound with high purity and yield.

Laboratory Synthesis

Common synthetic routes include:

  • Bromination of 5-chloropyridin-2-amine using N-bromosuccinimide (NBS) in solvents such as N,N-dimethylformamide (DMF)

  • Sequential halogenation of 2-aminopyridine, first with chlorinating agents followed by bromination

  • Direct halogenation of 2-aminopyridine with appropriate brominating and chlorinating agents under controlled conditions

The reaction conditions must be carefully monitored to ensure regioselectivity and to prevent over-halogenation or other side reactions.

Industrial Production

Industrial production methods for 6-Bromo-5-chloropyridin-2-amine typically scale up the laboratory procedures with adjustments for cost efficiency and safety. The industrial synthesis typically involves:

  • Larger-scale halogenation reactions

  • Optimized reaction conditions to ensure high yield and purity

  • Purification techniques including recrystallization and column chromatography

  • Quality control measures to ensure consistent product purity

The compound is then packaged and stored under appropriate conditions to maintain its stability and purity.

Chemical Reactivity Profile

6-Bromo-5-chloropyridin-2-amine participates in various chemical reactions, making it a versatile building block in organic synthesis.

Types of Reactions

The compound undergoes several important reactions:

  • Nucleophilic Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by nucleophiles such as amines, alcohols, or thiols, allowing for functionalization at these positions .

  • Cross-Coupling Reactions: The compound is valuable in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids in the presence of palladium catalysts .

  • Amidation Reactions: The amine group can participate in amidation reactions with carboxylic acids or acid derivatives to form amides .

  • Reductive Amination: The primary amine can undergo reductive amination with aldehydes or ketones to form secondary or tertiary amines .

  • Heterocyclic Chemistry: The compound serves as a starting material for the synthesis of more complex heterocyclic structures, particularly in pharmaceutical development .

The presence of both amine and halogen groups allows for versatile chemical transformations, making it crucial for constructing complex pharmaceuticals and agrochemicals .

Applications in Research and Industry

6-Bromo-5-chloropyridin-2-amine has found numerous applications across different scientific and industrial domains.

Pharmaceutical Applications

In pharmaceutical research and development, this compound serves as:

  • An intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders

  • A building block for compounds with potential antiviral and anticancer activities

  • A precursor for drugs that interact with specific enzymes or receptors

The specific substitution pattern of this molecule contributes to its utility in medicinal chemistry, where it helps in creating molecules with precise biological activities.

Agricultural Applications

In agriculture, 6-Bromo-5-chloropyridin-2-amine plays a key role in:

  • The production of pesticides and herbicides

  • Development of fungicides for crop protection

  • Creation of specialized agrochemicals with targeted modes of action

Materials Science and Other Industrial Applications

Beyond pharmaceuticals and agriculture, this compound is utilized in:

  • The manufacture of dyes and pigments for industrial applications

  • Development of specialty chemicals with specific properties

  • Research on novel materials with unique physical or chemical characteristics

The versatility of 6-Bromo-5-chloropyridin-2-amine in these applications stems from its reactive functional groups and the ability to incorporate it into various molecular frameworks.

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

The compound carries a "Warning" signal word, indicating moderate hazard potential .

Precautionary Measures

When handling this compound, the following precautions should be observed:

  • Use personal protective equipment, including gloves, eye protection, and appropriate laboratory attire

  • Work in a well-ventilated area or under a fume hood

  • Avoid inhalation, ingestion, or direct contact with skin and eyes

  • Store in accordance with recommended conditions (2-8°C, in the dark, under inert atmosphere)

Additionally, standard laboratory safety practices for handling chemicals should be followed, including proper disposal of waste materials.

Comparison with Similar Compounds

6-Bromo-5-chloropyridin-2-amine belongs to a family of halogenated aminopyridines, and understanding its properties in comparison to similar compounds provides valuable context.

Isomeric Comparison

An important structural isomer is 5-Bromo-6-chloropyridin-2-amine (CAS: 358672-65-8), which has the positions of bromine and chlorine exchanged:

CompoundCAS NumberStructure Key Differences
6-Bromo-5-chloropyridin-2-amine1004294-58-9Bromine at position 6, Chlorine at position 5
5-Bromo-6-chloropyridin-2-amine358672-65-8Bromine at position 5, Chlorine at position 6

While these compounds are similar, the reversed positions of the halogen atoms can lead to differences in reactivity, especially in selective substitution reactions .

Related Compounds

Other related compounds include:

  • 5-Bromo-3-chloropyridin-2-amine (CAS: 38185-55-6): With bromine at position 5 and chlorine at position 3

  • 6-Bromo-2-chloropyridin-3-amine: With different positioning of the amino group

  • 5-Bromo-6-chloro-pyrazin-2-amine: A pyrazine analog with similar substitution pattern

These variations in structure can significantly affect the chemical behavior and applications of these compounds, highlighting the importance of precise structural control in chemical synthesis.

Current Research and Future Perspectives

Research involving 6-Bromo-5-chloropyridin-2-amine continues to evolve, with ongoing work to explore its potential in various scientific domains.

Recent Developments

Recent research has focused on:

  • Exploring more efficient synthetic routes with higher yields and purity

  • Developing novel cross-coupling methodologies using this compound as a substrate

  • Investigating its potential in the synthesis of new pharmaceutical candidates

In medicinal chemistry, derivatives of this compound have garnered attention for their potential biological activities, including anticancer properties, where research indicates that modifications can lead to compounds with promising results in inhibiting tumor growth in preclinical studies.

Future Research Directions

Future research involving 6-Bromo-5-chloropyridin-2-amine may explore:

  • Novel catalytic methods to enhance its reactivity in specific transformations

  • Applications in emerging fields such as materials science and nanotechnology

  • Development of sustainable and environmentally friendly synthetic approaches

  • Expanded medicinal chemistry applications, particularly in targeting challenging diseases

The unique combination of functional groups in this compound continues to make it a valuable building block for researchers exploring new chemical space.

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